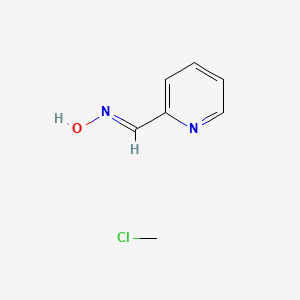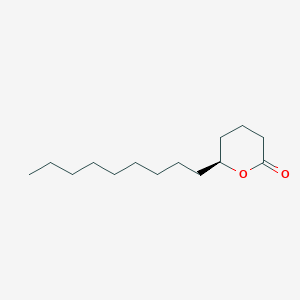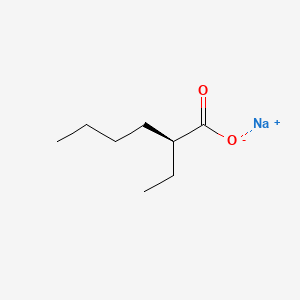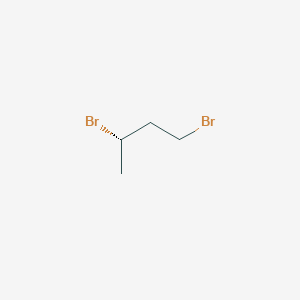
(S)-1,3-Dibromobutane
Übersicht
Beschreibung
(S)-1,3-Dibromobutane is a useful research compound. Its molecular formula is C4H8Br2 and its molecular weight is 215.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1,3-Dibromobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1,3-Dibromobutane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction
(S)-1,3-Dibromobutane has been studied for its reduction properties on different cathodes. Brown and Gonzalez (1973) found that its reduction on mercury and aluminium cathodes leads to different products, explained by adsorbed radicals on mercury and free radical reactions on aluminium (Brown & Gonzalez, 1973).
Catalytic Reduction
Dahm and Peters (1996) investigated the catalytic reductions of 1,4-dibromobutane using nickel(I) salen in various mediums. They observed the formation of products like cyclobutane, n-butane, and n-octane, highlighting the substance's potential in catalytic processes (Dahm & Peters, 1996).
Spectroscopic Analysis
Aksnes (1989) conducted a detailed NMR spectroscopic analysis of 1,3-dibromobutane, examining its chemical shifts and spin-spin coupling constants. This study contributes to understanding the compound's molecular structure and behavior (Aksnes, 1989).
Vibrational Analysis
Crowder and Smith (1979) performed infrared and Raman spectroscopic studies on 1,3-dibromobutane, providing insights into its molecular conformations and vibrational properties (Crowder & Smith, 1979).
Bromination Studies
Ody, Nechvatal, and Tedder (1976) explored the liquid-phase bromination of bromobutane, including 1,3-dibromobutane, shedding light on its reactivity and the effects of different brominating agents (Ody, Nechvatal, & Tedder, 1976).
Polymerization Potential
Zou et al. (2015) reported the application of 1,4-dibromobutane in polymerization, demonstrating its utility in creating polymers with precisely located phenyl pendants (Zou et al., 2015).
Conformational Analysis
Matsuura et al. (1979) analyzed the rotational isomerism of 1,4-dibromobutane, contributing to the understanding of its molecular dynamics and structure (Matsuura et al., 1979).
Eigenschaften
IUPAC Name |
(3S)-1,3-dibromobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNGUVQDFJHPLU-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1,3-dibromobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



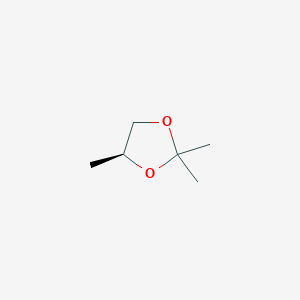

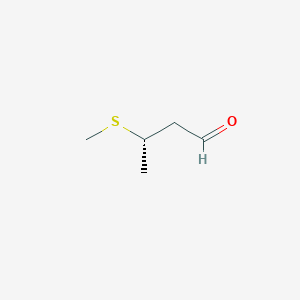

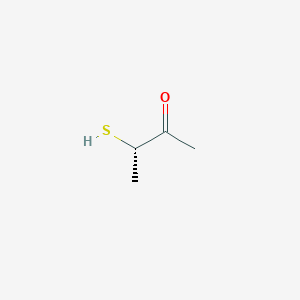
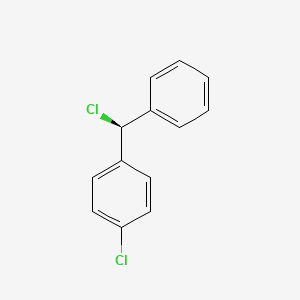
![[S,(+)]-1-Bromo-2-ethylhexane](/img/structure/B8253852.png)

